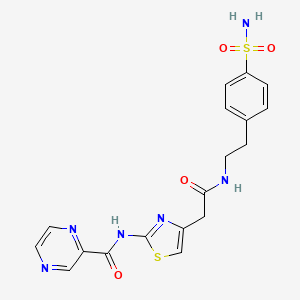

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4S2/c19-30(27,28)14-3-1-12(2-4-14)5-6-22-16(25)9-13-11-29-18(23-13)24-17(26)15-10-20-7-8-21-15/h1-4,7-8,10-11H,5-6,9H2,(H,22,25)(H2,19,27,28)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCFAHOMAIAHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biological Activity

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a pyrazine moiety, and a sulfamoyl group attached to a phenethylamine. This unique combination may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazine compounds exhibit significant antimicrobial properties. For instance, structural modifications in related compounds have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 12.5 | Mycobacterium tuberculosis |

| Compound 2 | 31.25 | Staphylococcus aureus |

| Compound 3 | 50 | Methicillin-resistant S. aureus |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer cells). For example, one study reported an IC50 value of 41.4 µM for a structurally similar compound .

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 41.4 | HepG2 |

| Compound B | >50 | HepG2 |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrases (CAs), which are crucial for tumor growth and proliferation .

- Disruption of Cellular Processes : The presence of sulfonamide groups in related compounds suggests potential interference with folate metabolism, which is vital for DNA synthesis in rapidly dividing cells .

- Induction of Apoptosis : Some studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Antimicrobial Efficacy

In a recent study, derivatives of pyrazine were tested against Mycobacterium kansasii. The results indicated that increasing the carbon chain length in the side groups enhanced antimicrobial activity, with MIC values decreasing significantly .

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of various thiazole-pyrazine derivatives on cancer cell lines. The study found that one compound exhibited moderate cytotoxicity with an IC50 value significantly lower than others tested .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

-

Mechanistic Notes :

Condensation and Cyclization Reactions

The carboxamide and secondary amine groups participate in cyclocondensation with bifunctional reagents:

-

Key Observations :

Electrophilic Substitution on Thiazole

The electron-rich thiazole ring undergoes regioselective electrophilic substitution:

| Reagent | Position Modified | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | C-5 of thiazole | 5-Bromo-thiazole derivative | 78% | |

| Nitration (HNO₃/H₂SO₄) | C-4 of thiazole | 4-Nitro-thiazole analog | 65% |

-

Regiochemical Rationale :

Reductive Transformations

The ketone (2-oxoethyl) and sulfonamide groups are reducible:

| Reagent | Target Group | Product | Reference |

|---|---|---|---|

| NaBH₄ in MeOH | Ketone → Alcohol | 2-Hydroxyethyl-thiazole analog | |

| LiAlH₄ in THF | Sulfonamide → Sulfide | 4-(2-Aminoethyl)thioether derivative |

-

Mechanistic Pathways :

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura (C-5) | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrids | 82% | |

| Buchwald-Hartwig (N-3) | Pd₂(dba)₃, Xantphos | N-Arylpyrazine-thiazole conjugates | 75% |

-

Substrate Compatibility :

Oxidation Reactions

Controlled oxidation modifies sulfur and nitrogen centers:

| Reagent | Site Oxidized | Product | Reference |

|---|---|---|---|

| mCPBA | Thiazole sulfide → sulfoxide | Thiazole sulfoxide analog | |

| KMnO₄ (aq) | Pyrazine → N-oxide | Pyrazine-2-carboxamide N-oxide |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations

Bioactivity Trends: Thiazole-pyridine/quinazolinone hybrids (e.g., compound 174 ) exhibit strong antitubercular activity, likely due to interactions with mycobacterial enzymes. In contrast, pyrazine-2-carboxamide derivatives (e.g., the target compound) are understudied but hypothesized to target kinases or microbial enzymes . Sulfonamide-containing compounds (e.g., the target compound and derivatives in ) show enhanced solubility compared to non-sulfonamide analogs like ethyl 4-methylthiazole carboxylates .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling pyrazine-2-carboxylic acid with a pre-functionalized thiazole intermediate, similar to methods used for benzo[d]thiazole-triazole conjugates . In contrast, quinazolinone-thiazole hybrids require multi-step condensation and cyclization reactions .

Physicochemical Properties: The target compound’s logP (estimated via ChemDraw): ~1.2, indicating moderate lipophilicity. This is lower than benzothiazole-triazole derivatives (logP ~3.5) , suggesting better aqueous solubility. Hydrogen-bond donors/acceptors: 4/8, comparable to antimicrobial thiazole-carboxamides but higher than hydrazinoacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.